Product packaging for Demethylbatatasin IV(Cat. No.:CAS No. 113276-63-4)

Demethylbatatasin IV

Cat. No.: B1214630
CAS No.: 113276-63-4
M. Wt: 230.26 g/mol
InChI Key: QNLYZTMYRVYPMN-UHFFFAOYSA-N
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Description

Contextualization within the Stilbenoid and Bibenzyl Classes of Plant Secondary Metabolites

Demethylbatatasin IV is recognized as a member of the stilbenoid class of plant secondary metabolites hmdb.cahmdb.caebi.ac.uk. More specifically, it is classified as a bibenzyl derivative hmdb.caebi.ac.uk. Bibenzyls, characterized by a 1,2-diphenylethane (B90400) core structure, are a subclass of stilbenoids, which are C6-C2-C6 compounds derived from the phenylpropene skeleton. The introduction of hydroxyl groups onto the phenyl rings leads to stilbenoids hmdb.cahmdb.caebi.ac.uk. This compound is known to be a demethyl derivative of Batatasin IV, which is identified as 2',3-dihydroxy-5-methoxybibenzyl ebi.ac.uk. This structural relationship places this compound within a family of compounds that play crucial roles in plant physiology and defense.

Fundamental Role of Phytoalexins in Plant-Pathogen Interactions and Defense Signaling

Phytoalexins are antimicrobial compounds synthesized and accumulated by plants in response to biotic or abiotic stresses, particularly pathogen attack ebi.ac.ukuni.luscispace.com. They serve as a critical component of the plant's innate immune system, acting as toxins to inhibit or kill invading microorganisms uni.luscispace.com. These compounds are produced de novo at the sites of infection, and their presence is vital for limiting pathogen colonization and spread uni.luscispace.com. The induction of phytoalexin biosynthesis is a rapid response, often triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) scispace.commedchemexpress.eu. While this compound's specific signaling pathways are still under investigation, its classification as a phytoalexin underscores its importance in plant defense signaling and resistance against microbial threats.

Overview of the Batatasin Series of Phenanthrenes and Dihydrostilbenes

The Batatasin series comprises a group of natural products found in various plant species, notably in the Dioscorea genus (yams) hmdb.caebi.ac.ukjst.go.jpchemspider.com. This series includes compounds classified as phenanthrenes and dihydrostilbenes (also known as bibenzyls) ebi.ac.ukjst.go.jpchemspider.comcontaminantdb.ca. Batatasin III, for instance, is a well-characterized dihydrostilbene derivative, specifically 3,3-dihydroxy-5-methoxybibenzyl jst.go.jpchemspider.com. Batatasin IV, the precursor to this compound, is also a bibenzyl ebi.ac.uk. These compounds are often found in plants that have evolved defense mechanisms against pathogens, and their biosynthetic pathways are interconnected, sometimes leading to both dihydrostilbenes and phenanthrenes ebi.ac.uk. This compound fits within this family as a demethylated derivative of Batatasin IV, highlighting the structural diversity and evolutionary significance of this group of compounds in plant defense.

Research Significance and Unanswered Questions Pertaining to this compound

Research into this compound is driven by its potential biological activities and its role in plant defense. Studies have indicated that this compound exhibits antifungal properties, contributing to the plant's defense against fungal pathogens ebi.ac.uk. Furthermore, it has been reported to possess significant antioxidant activity hmdb.ca. More recent computational studies suggest a potential role in human health, with findings indicating favorable binding affinity to the Beta-2 receptor preprints.org.

Despite these findings, several questions remain regarding this compound. The precise biosynthetic pathway and regulatory mechanisms governing its production in plants require further elucidation. While its antifungal and antioxidant activities are noted, detailed investigations into the specific mechanisms of action, the range of pathogens it targets, and its efficacy in various plant species are areas ripe for further research. Understanding how this compound interacts with plant signaling pathways and its potential synergistic effects with other defense compounds are also crucial for a comprehensive understanding of its role in plant immunity.

Data Tables

Table 1: Chemical Identity and Sources of this compound

PropertyValue
Name This compound
Synonyms 5-[2-(2-hydroxyphenyl)ethyl]benzene-1,3-diol, デメチルバタタシンIV
CAS Registry Number 113276-63-4
Molecular Formula C14H14O3
Average Molecular Weight 230.26 g/mol
Chemical Class Stilbenoid, Bibenzyl
Potential Plant Sources Dioscorea alata, Dioscorea dumetorum
Related Compounds Batatasin IV, Batatasin III, Dihydropinosylvin (B175631), Dihydroresveratrol (B186802), Gigantol, Tristin

Table 2: Reported Biological Activities of this compound

ActivityEvidence/Context
Antifungal Identified as a phytoalexin isolated from infected Dioscorea species; found to be antifungal in bioassays ebi.ac.uk.
Antioxidant Reported to exhibit "most superior antioxidant activity" hmdb.ca.
Beta-2 Receptor Binding Computational docking studies suggested favorable binding affinity to the Beta-2 receptor, indicating potential therapeutic relevance preprints.org.

List of Compounds Mentioned:

this compound

Batatasin IV

Batatasin III

Bibenzyl

Stilbenoid

Dihydrostilbene

Phenanthrene

Dihydropinosylvin

Dihydroresveratrol

Gigantol

Tristin

Moscatilin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O3 B1214630 Demethylbatatasin IV CAS No. 113276-63-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113276-63-4

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

5-[2-(2-hydroxyphenyl)ethyl]benzene-1,3-diol

InChI

InChI=1S/C14H14O3/c15-12-7-10(8-13(16)9-12)5-6-11-3-1-2-4-14(11)17/h1-4,7-9,15-17H,5-6H2

InChI Key

QNLYZTMYRVYPMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC(=CC(=C2)O)O)O

Other CAS No.

113276-63-4

Origin of Product

United States

Natural Occurrence, Biosynthesis, and Inducible Accumulation

Discovery and Isolation from Plant Sources

Demethylbatatasin IV, a stilbenoid compound, has been identified and isolated from various plant species, primarily within the Dioscorea genus, commonly known as yams. Research has also indicated its presence in other plant genera, such as Tephrosia. The discovery and isolation of this compound are often linked to studies investigating plant defense mechanisms, particularly the production of phytoalexins in response to pathogen infection or environmental stress.

Identification in Dioscorea Species (Yams)

This compound has been a subject of phytochemical investigation in several species of Dioscorea, a genus widely recognized for its edible tubers and traditional medicinal uses. These studies have focused on extracting and identifying secondary metabolites, including phytoalexins, which are compounds produced by plants in response to microbial invasion.

Dioscorea alata

Dioscorea alata, also known as water yam, has been documented to contain this compound. Research indicates that this compound, along with other dihydrostilbenes like Pinosylvin, Batatasin IV, and Batatasin III, can be found in D. alata when the plant is inoculated with pathogens such as Botryodiplodia theobromae or treated with mercuric chloride. The accumulation of these compounds in D. alata has been observed to increase transiently following such induction, suggesting a role in the plant's defense response researchgate.netchemfaces.comresearchgate.net.

Dioscorea bulbifera

Dioscorea bulbifera, commonly referred to as air potato or bulbous yam, is another significant source from which this compound has been isolated. Studies have reported its presence in both the bulbils and tubers of D. bulbifera. For instance, this compound was identified as a major phytoalexin in bulbils from Nigeria and tubers from Bangladesh, particularly when associated with Botryodiplodia theobromae infection tandfonline.comrsb.gov.rwresearchgate.nettandfonline.comresearchgate.net. The phytochemical composition of D. bulbifera is known to vary based on geographical location and the specific plant part analyzed tandfonline.com.

Dioscorea dumetorum

This compound has also been detected in Dioscorea dumetorum, also known as bitter yam or wild yam. Research investigating phytoalexins in D. dumetorum infected with Botryodiplodia theobromae identified this compound as a major phytoalexin in the ethyl acetate (B1210297) extract of its bulbils. In tubers of D. dumetorum, it was isolated alongside dihydroresveratrol (B186802) as a significant phytoalexin researchgate.netresearchgate.netscispace.com.

Dioscorea rotundata

Dioscorea rotundata, the white yam, is also a recorded source of this compound. This compound has been identified in D. rotundata when subjected to stress, such as infection by Botryodiplodia theobromae. In some studies, this compound, along with Batatasin IV and Dihydropinosylvin (B175631), were identified in D. rotundata infected with Botryodiplodia theobromae, suggesting its role as a phytoalexin in this species as well researchgate.netchemfaces.com.

Detection in Other Plant Genera (e.g., Tephrosia purpurea)

Beyond the Dioscorea genus, this compound has been detected in other plant species. High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) analysis of Tephrosia purpurea (L.) Pers. revealed the presence of this compound as a stilbenoid constituent. This finding contributes to the understanding of the broader distribution of this compound in the plant kingdom, often associated with plants used in traditional medicine phytojournal.com.

Biosynthetic Pathways and Precursor Metabolism

The biosynthesis of this compound is intricately linked to the plant's secondary metabolism, drawing from fundamental pathways that produce a wide array of protective compounds.

This compound is a derivative of the phenylpropanoid pathway whiterose.ac.ukebi.ac.uk. This metabolic route is central to the production of a vast array of plant secondary metabolites, including phenolic compounds, flavonoids, lignins, and stilbenes genome.jpmdpi.comfrontiersin.org. The pathway begins with the amino acid phenylalanine, which is converted into cinnamic acid, and subsequently leads to the formation of various phenylpropanoid skeletons genome.jpmdpi.com. As a stilbenoid ebi.ac.uk and a bibenzyl derivative scispace.com, this compound's synthesis is rooted in these foundational phenylpropanoid precursors.

Phenylalanine ammonia (B1221849) lyase (PAL) is a critical enzyme that catalyzes the first committed step in the phenylpropanoid pathway, converting L-phenylalanine into trans-cinnamic acid and ammonia mdpi.comfrontiersin.orgwikipedia.org. PAL activity is known to be significantly induced in plants in response to a variety of stimuli, including mechanical wounding, pathogen infection, and environmental stresses wikipedia.org. This induction of PAL activity is a key regulatory point that drives the increased production of phenylpropanoid compounds, which often serve as defense molecules in plants mdpi.comwikipedia.org. While direct studies detailing the specific induction of PAL for this compound accumulation are limited in the provided literature, the general role of PAL in activating phenylpropanoid biosynthesis under stress conditions is well-established and relevant to the production of phytoalexins like this compound.

The specific enzymatic steps and intermediates involved in constructing the unique bibenzyl core structure of this compound are not detailed in the provided research snippets. However, it is understood that these steps are part of the broader phenylpropanoid metabolic network, which ultimately leads to the formation of stilbenes and related bibenzyl compounds through a series of enzymatic transformations.

Biological Activities and Cellular/molecular Mechanisms

Phytoalexin Activity in Plant Pathological Systems

Demethylbatatasin IV has been identified as a significant phytoalexin in various yam species, including Dioscorea alata (water yam), Dioscorea bulbifera, and Dioscorea dumentorum. Its production is induced in response to infection by plant pathogens such as Botryodiplodia theobromae. researchgate.netresearchgate.net The accumulation of this compound at the site of infection suggests its direct involvement in the plant's defense mechanism against invading fungi.

Antifungal Efficacy Against Plant Pathogens (in vitro and in vivo plant models)

While extensive research specifically quantifying the antifungal activity of isolated this compound against a broad range of plant pathogens is limited, studies on extracts from Dioscorea species known to produce this compound provide evidence of its antifungal potential.

Following spore germination, the elongation of the germ-tube is essential for the fungus to penetrate host tissues. Extracts from Dioscorea alata have shown significant activity in suppressing this stage of fungal development. In a study, these extracts exhibited up to 82% inhibition of germ-tube elongation in Fusarium moniliforme at a concentration of 50 mg/L. researchgate.netresearchgate.net The effective dose for 50% inhibition (ED50) for germ-tube elongation in the same organism was found to be below 32 mg/L. researchgate.net

Compound/ExtractPathogenActivityConcentrationInhibition RateReference
Dioscorea alata peel extractYam pathogensSpore Germination Inhibition50 mg/L< 57% researchgate.net
Dioscorea alata peel extractFusarium moniliformeGerm-Tube Elongation Inhibition50 mg/L82% researchgate.netresearchgate.net
Dioscorea alata peel extractFusarium moniliformeED50 Germ-Tube Elongation< 32 mg/L50% researchgate.net

Modulation of Host Plant Defense Responses

The induction of this compound synthesis is itself a modulation of the host plant's defense response. Following inoculation with Botryodiplodia theobromae or treatment with mercuric chloride (an abiotic elicitor), a transient increase in this compound levels is observed in the water yam (Dioscorea alata). researchgate.net This increase is preceded by a transient rise in the activity of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway which is responsible for the biosynthesis of many plant defense compounds, including stilbenoids. researchgate.net This coordinated induction of PAL activity and subsequent accumulation of this compound highlights its integration into the broader defense signaling network of the plant.

Comparative Analysis of Phytoalexin Potency with Related Compounds

Direct comparative studies on the antifungal potency of this compound against its related compounds, such as Batatasin I, III, and IV, are not extensively detailed in the available literature. However, some research provides indirect comparisons of their biological activities. For instance, in a study on seed germination and root elongation of Sorghum bicolor, dihydropinosylvin (B175631) and batatasin IV were found to be inhibitory. In contrast, this compound did not exhibit the same inhibitory effect, suggesting a potential difference in their biological activity spectrum that may also extend to their antifungal potency. researchgate.netresearchgate.net

Plant Growth Regulation and Phytophysiological Effects

While primarily investigated for its role as a phytoalexin, some related compounds from Dioscorea species have been studied for their effects on plant growth. As mentioned, unlike batatasin IV, this compound was not found to be inhibitory to the germination of seeds and root elongation in young seedlings of Sorghum bicolor. researchgate.netresearchgate.net This suggests a degree of specificity in the biological functions of these closely related stilbenoids, with this compound's primary role likely being more focused on defense rather than growth regulation.

Inhibitory Effects on Plant Growth and Development

No research studies were identified that investigate or report on the inhibitory effects of this compound on the growth and development of plants.

Interactions with Endogenous Plant Hormone Pathways (e.g., Gibberellins, Jasmonates, Cytokinins)

There is no available data documenting any interactions between this compound and the gibberellin, jasmonate, or cytokinin signaling pathways in plants.

In Silico Molecular Interaction Studies and Target Prediction

Computational Docking Analyses with Receptor Proteins

No computational studies have been published detailing the docking of this compound with any receptor proteins.

Information on the binding affinity of this compound to G Protein-Coupled Receptors is not available in the current scientific literature.

There are no published analyses of the specific ligand-receptor interactions, such as Van der Waals forces or hydrogen bonds, between this compound and any protein targets.

Predicted Molecular Targets and Signaling Pathways

No studies have been conducted to predict the molecular targets or the signaling pathways that may be modulated by this compound.

Chemical Synthesis and Analogues in Structure Activity Relationship Sar Studies

Synthetic Methodologies for Batatasin Class Compounds

The synthesis of batatasin class compounds, which includes Demethylbatatasin IV, falls under the broader category of dihydrostilbenoids and bibenzyls. These natural products are characterized by two aromatic rings linked by an ethylene (B1197577) bridge.

The total synthesis of dihydrostilbenoids and bibenzyls typically involves the construction of the C2-bridge between two appropriately substituted aromatic rings. A common and effective strategy is the Wittig reaction, or its Horner-Wadsworth-Emmons modification, between a substituted benzylphosphonium salt or phosphonate (B1237965) ester and a substituted benzaldehyde (B42025). This reaction forms a stilbene (B7821643) intermediate, which is then catalytically hydrogenated to yield the desired bibenzyl backbone.

Another approach involves the Perkin reaction, where a substituted phenylacetic acid is condensed with a substituted benzaldehyde in the presence of a base, such as triethylamine (B128534) and acetic anhydride, to form a stilbene derivative that can be subsequently reduced. More contemporary methods include metal-free C(sp³)–H activation of methyl arenes, providing a direct route to bibenzyl structures.

For instance, the synthesis of a polymethoxylated bibenzyl could start from a methoxy-substituted benzaldehyde and a methoxy-substituted phenylacetic acid. These starting materials can be coupled and then the resulting stilbene reduced to the bibenzyl structure.

Reaction TypeKey ReagentsIntermediateFinal Product
Wittig ReactionBenzylphosphonium salt, Benzaldehyde, BaseStilbeneBibenzyl
Horner-Wadsworth-EmmonsBenzylphosphonate ester, Benzaldehyde, BaseStilbeneBibenzyl
Perkin ReactionPhenylacetic acid, Benzaldehyde, BaseStilbeneBibenzyl
C(sp³)–H ActivationMethyl arene, OxidantBibenzylBibenzyl

To arrive at this compound, which possesses three hydroxyl groups, from a more readily synthesized polymethoxylated precursor, selective demethylation is a critical step. The choice of demethylating agent is crucial to avoid unwanted side reactions and to achieve the desired regioselectivity.

Common reagents for the cleavage of aryl methyl ethers include boron tribromide (BBr₃), which is highly effective but can be harsh. Milder and more selective conditions can be achieved using reagents like magnesium iodide (MgI₂) under solvent-free conditions. This method has been shown to be effective for the selective demethylation of aryl methyl ethers and can tolerate a variety of functional groups. Another strategy involves the use of Lewis acids such as aluminum chloride (AlCl₃) in an appropriate solvent.

Design and Derivatization of this compound Analogues

The synthesis of this compound analogues is driven by the need to explore the chemical space around the parent molecule to identify compounds with enhanced or more specific biological activities. The design of these analogues typically involves modifications at several key positions:

Hydroxyl Groups: The number and position of the hydroxyl groups on both aromatic rings are critical for activity. Analogues can be synthesized with fewer or more hydroxyl groups, or with the existing hydroxyls shifted to different positions. Methylation or acylation of one or more hydroxyl groups can also provide valuable insights into the importance of hydrogen bonding and polarity.

Aromatic Rings: Introduction of various substituents on the aromatic rings, such as alkyl, alkoxy, or halogen groups, can modulate the lipophilicity, electronic properties, and steric bulk of the molecule.

Ethylene Bridge: While less common, modifications to the ethylene bridge, such as the introduction of alkyl substituents, could influence the conformational flexibility of the molecule.

The synthesis of these analogues would follow similar synthetic routes as described for the parent compound, utilizing appropriately substituted starting materials.

Structure-Activity Relationship (SAR) Investigations for Enhanced Biological Properties

SAR studies aim to establish a clear link between the chemical structure of a compound and its biological activity. For this compound and its analogues, these investigations are focused on their roles as phytoalexins and plant growth regulators.

Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack. nih.gov The bibenzyl structure is a known scaffold for phytoalexin activity. SAR studies in this area would involve synthesizing a library of this compound analogues and evaluating their ability to inhibit the growth of various plant pathogens.

Key structural features that are likely to influence phytoalexin activity include:

Hydroxylation Pattern: The presence and location of hydroxyl groups are often crucial for antimicrobial activity, as they can participate in hydrogen bonding with biological targets and influence the compound's antioxidant properties. For example, studies on other stilbenoids and bibenzyls have shown that the number and position of hydroxyl groups significantly impact their antifungal and antibacterial efficacy.

Analogue FeatureExpected Impact on Phytoalexin Activity
Increased number of hydroxyl groupsPotentially increased activity due to more hydrogen bonding opportunities
Methylation of hydroxyl groupsLikely decreased activity, highlighting the importance of free hydroxyls
Introduction of lipophilic substituentsMay enhance activity by improving membrane permeability, up to a certain point
Introduction of electron-withdrawing groupsCould modulate the electronic properties and reactivity of the aromatic rings

Bibenzyl compounds have been identified as plant growth inhibitors. google.comnih.gov SAR studies focusing on this aspect would assess the ability of this compound analogues to affect various aspects of plant growth, such as seed germination, root elongation, and shoot growth.

A patent from 1977 described bibenzyl compounds, including 3,3'-dihydroxy-5-methoxybibenzyl (a close analogue of this compound), as effective plant growth modifiers capable of inducing or prolonging dormancy. google.com This suggests that the substitution pattern on the bibenzyl core is critical for this activity. A study on bibenzyl derivatives from the orchid Epidendrum rigidum showed that most of the tested natural and synthetic bibenzyls inhibited the growth of the aquatic plant Lemna pausicostata. nih.gov

The key structural determinants for plant growth regulatory effects are likely to be:

Specific Hydroxylation and Methoxylation Patterns: The precise arrangement of hydroxyl and methoxy (B1213986) groups appears to be a determining factor for activity. For instance, the presence of a methoxy group at certain positions might be crucial for optimal interaction with plant receptors or enzymes.

By systematically modifying the structure of this compound and observing the resulting changes in its phytoalexin and plant growth regulatory activities, researchers can build a comprehensive SAR model. This model would not only elucidate the molecular basis of these biological effects but also guide the design of new, more potent, and selective analogues for potential applications in agriculture and plant science.

Advanced Methodologies and Future Research Directions

Advanced Analytical Techniques for Characterization and Quantification

Precise and sensitive analytical methods are fundamental to understanding the role of Demethylbatatasin IV in complex biological matrices. Future research will increasingly rely on sophisticated techniques that can provide both qualitative and quantitative data with high accuracy.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) stands as a cornerstone technology for the study of plant secondary metabolites. nih.govresearchgate.net Its application in metabolomics allows for the comprehensive analysis of compounds like this compound within a plant extract. royalholloway.ac.ukresearchgate.net The coupling of ultra-high performance liquid chromatography (UHPLC) for superior separation with high-resolution mass analyzers (such as Orbitrap or TOF) enables the accurate mass measurement of the parent ion and its fragments, facilitating unambiguous identification. nih.govnih.govrsc.org

Table 1: Predicted HR-LCMS Data for this compound (C₁₄H₁₄O₃)
Ion AdductPredicted m/zDescriptionTypical MS Mode
[M+H]⁺231.1016Protonated MoleculePositive
[M+Na]⁺253.0835Sodium AdductPositive
[M-H]⁻229.0870Deprotonated MoleculeNegative
[M+HCOO]⁻275.0925Formate AdductNegative

Genetic and Genomic Approaches to Elucidate Biosynthetic Gene Clusters

Understanding the genetic blueprint for this compound biosynthesis is a key objective for future research. While the general phenylpropanoid pathway is known, identifying the specific enzymes and their corresponding genes is essential for both fundamental science and biotechnological applications. encyclopedia.pubnih.gov this compound, being a bibenzyl, is synthesized via a branch of the stilbenoid pathway. nih.gov This pathway originates with L-phenylalanine and proceeds through key enzymes such as Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). researchgate.netresearchgate.net A crucial subsequent step involves a reductase to form a dihydro-hydroxycinnamoyl-CoA derivative, which is then condensed with three molecules of malonyl-CoA by a specific Bibenzyl Synthase (BBS), a type III polyketide synthase. nih.govresearchgate.net

The genes encoding these enzymes are often located together in the plant genome, forming a Biosynthetic Gene Cluster (BGC). The elucidation of the this compound BGC will likely be achieved through a combination of genome sequencing of a source plant, such as Dioscorea alata, and transcriptomic analysis (RNA-seq) to identify genes that are co-expressed under conditions that induce compound production.

The low abundance of this compound in its natural sources necessitates the development of alternative production platforms. Metabolic engineering, particularly in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli, offers a promising strategy for sustainable and high-yield production. nih.govdtu.dknih.govlbl.gov This approach involves the heterologous expression of the entire biosynthetic pathway. nih.gov

A successful strategy would involve:

Pathway Reconstruction : Introducing the identified genes for PAL, C4H, 4CL, the specific reductase, and Bibenzyl Synthase (BBS) into the microbial host. dtu.dk

Precursor Supply Enhancement : Engineering the host's central metabolism to increase the intracellular pools of the precursors L-phenylalanine and malonyl-CoA.

Optimization : Applying a "pull-push-block" strategy, which includes optimizing the expression levels of the pathway enzymes, enhancing cofactor availability, and deleting competing metabolic pathways that drain precursors. dtu.dk

Table 2: Key Genetic Components for Metabolic Engineering of this compound
EnzymeGene (Example Source)Function in Pathway
Phenylalanine ammonia-lyasePAL (Arabidopsis thaliana)Converts L-Phenylalanine to Cinnamic acid
Cinnamate-4-hydroxylaseC4H (A. thaliana)Hydroxylates Cinnamic acid
4-coumarate:CoA ligase4CL (A. thaliana)Activates p-Coumaric acid to its CoA ester
ReductaseCsDBR (Cannabis sativa)Reduces the double bond of the CoA ester
Bibenzyl SynthaseBBS (Phalaenopsis sp.)Catalyzes the final condensation to form the bibenzyl scaffold

Interdisciplinary Studies on Plant-Microbe-Environment Interactions

This compound, like many other stilbenoids and bibenzyls, likely functions as a phytoalexin—a defensive compound produced by the plant in response to biotic and abiotic stress. nih.govnih.govresearchgate.netmdpi.com Interdisciplinary research combining plant science, microbiology, and analytical chemistry is required to fully understand these interactions. Studies have shown that fungal infection or elicitors can induce the activity of key pathway enzymes like bibenzyl synthase, leading to the accumulation of bibenzyl phytoalexins. apsnet.org

Future studies should investigate how the soil microbiome and specific pathogenic or symbiotic microbes influence the expression of the this compound biosynthetic pathway in Dioscorea roots and tubers. Furthermore, environmental factors such as UV radiation, drought, and temperature fluctuations are known to trigger stilbenoid production and can be explored as elicitors for this compound. nih.govnih.govmdpi.com Combining controlled environment experiments with HR-LCMS-based metabolomics will reveal the specific triggers that modulate its accumulation.

Unraveling Novel Molecular Targets and Signaling Cascades

A significant frontier in this compound research is the identification of its specific molecular targets and the signaling pathways it modulates in biological systems. While related stilbenoids are known to interact with various targets to exert anti-inflammatory, antioxidant, and neuroprotective effects, the specific protein partners for this compound remain unknown. nih.gov Research on other bibenzyls has pointed to novel targets, such as the apoptosis-inducing factor Aifm3 in the context of neuroprotection, providing a template for future investigations. nih.gov

Future research should employ modern pharmacological and proteomic approaches to deconstruct its mechanism of action. Techniques such as affinity chromatography-mass spectrometry, where a derivatized this compound molecule is used as bait to "pull down" its binding proteins from cell lysates, can directly identify targets. Computational approaches, including molecular docking simulations, can also predict potential binding interactions with known protein structures, guiding experimental validation.

Ecological Roles and Evolutionary Aspects in Plant Secondary Metabolism

The primary ecological role of this compound is likely rooted in plant defense. As a phytoalexin, it serves as part of the plant's innate immune system, inhibiting the growth of invading pathogens such as fungi and bacteria. nih.govresearchgate.net Its presence in tubers suggests a crucial role in protecting these vital, nutrient-rich storage organs from soil-borne threats.

From an evolutionary perspective, the biosynthetic pathway for bibenzyls and stilbenes is of great interest. The key enzymes, Bibenzyl Synthase (BBS) and Stilbene (B7821643) Synthase (STS), are believed to have evolved from Chalcone Synthase (CHS)—the key enzyme in the ubiquitous flavonoid pathway—through gene duplication and subsequent neofunctionalization. mdpi.com The sporadic distribution of bibenzyls in unrelated plant families like Orchidaceae (orchids) and Dioscoreaceae (yams) suggests that this evolutionary leap may have occurred independently multiple times (convergent evolution), driven by similar selective pressures from pathogens. Tracing the genomic lineage of BBS genes across the plant kingdom can provide profound insights into the molecular evolution of chemical defenses.

Q & A

Q. What methodologies integrate this compound’s in vitro findings with in vivo relevance?

  • Methodological Answer :
  • Develop physiologically based pharmacokinetic (PBPK) models to extrapolate human dosing .
  • Use 3D organoids or microfluidic chips to bridge in vitro-in vivo gaps .
  • Corrogate data with clinical biomarkers (e.g., cytokine levels in patient sera) .

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